3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid
Description
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a propionic acid moiety
Properties
CAS No. |
23589-03-9 |
|---|---|
Molecular Formula |
C13H10FO3- |
Molecular Weight |
233.21 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]propanoate |
InChI |
InChI=1S/C13H11FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)/p-1 |
InChI Key |
PEMSGNPALUHKCC-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)[O-])F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Addition of the Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of specific signaling pathways, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with a fluorophenyl group, used as an antimycobacterial agent.
3-Fluorophenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid is unique due to its specific combination of a furan ring, a fluorophenyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
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